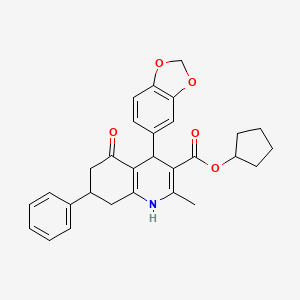![molecular formula C32H30ClNO2 B5149514 2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as O-4310, is a synthetic compound that belongs to the family of arylalkylamines. It has been widely studied for its potential use in the treatment of various diseases, including depression, anxiety, and addiction.
Mécanisme D'action
The exact mechanism of action of O-4310 is not fully understood. However, it is believed to act as a selective agonist at the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
O-4310 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. O-4310 has also been shown to reduce the release of glutamate, which may contribute to its anti-addictive effects. In addition, O-4310 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-4310 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, one limitation of using O-4310 in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of O-4310. One direction is to further investigate its potential use in the treatment of depression, anxiety, and addiction in humans. Another direction is to investigate its potential use in the treatment of neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of O-4310 and its downstream signaling pathways. Finally, the development of more soluble analogs of O-4310 may improve its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, O-4310 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases, including depression, anxiety, addiction, neuropathic pain, and inflammation. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the study of this receptor and its downstream signaling pathways. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of O-4310 involves the reaction of 3-chlorophenylmagnesium bromide with 1-bromo-4-methoxy-naphthalene, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with N,N-dimethyl-2-(chloromethyl)amine. The synthesis of O-4310 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
O-4310 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. O-4310 has also been investigated for its potential use in the treatment of neuropathic pain and inflammation. In addition, O-4310 has been studied for its potential use in the treatment of drug addiction, particularly opioid addiction.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30ClNO2/c1-35-31-16-14-24(27-10-3-5-12-29(27)31)21-34(19-18-23-8-7-9-26(33)20-23)22-25-15-17-32(36-2)30-13-6-4-11-28(25)30/h3-17,20H,18-19,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUHUVUFNIMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN(CCC3=CC(=CC=C3)Cl)CC4=CC=C(C5=CC=CC=C45)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)

![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)

